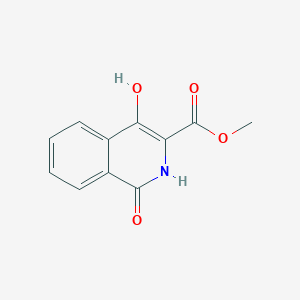
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid” is 1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)10(13)12-9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) . The InChI code for “methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is 1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate” include a molecular weight of 203.2 and a melting point of 259 - 261°C . The compound is a powder at room temperature .
科学的研究の応用
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
- Application Summary: This compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
- Methods of Application: The synthetic procedure features high yield and operational simplicity .
- Results: This result extends previous observations on the cyclization reactions of similarly functionalized enamines, by revealing the preferred cyclization pathway under Boc-deprotection conditions .
4-Hydroxy-2-quinolinone Derivatives
- Application Summary: The scaffold of 4-hydroxy-2quinolinone is investigated through the synthesis of carboxamides and hybrid derivatives, as well as through their bioactivity evaluation .
- Methods of Application: Twenty-one quinolinone carboxamides, seven novel hybrid compounds consisting of the quinolinone moiety and selected cinnamic or benzoic acid derivatives, as well as three reverse amides are synthesized .
- Results: Among all the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s exhibited the best LOX inhibitory activity (IC 50 = 10 μM) .
4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives
- Application Summary: These derivatives, especially those containing a fluorine atom, are known as highly effective antibiotics, similar to commonly used quinolones .
- Methods of Application: The sulfur atom in the 2 position of the quinoline moiety is said to improve antibacterial activity .
- Results: The effectiveness of these compounds as antibiotics is well-documented .
Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
- Application Summary: This compound is interesting for the development of new effective bactericide compounds. Moreover, these compounds have recently attracted interest in other areas of their biological activity and are useful in the treatment of neurodegenerative diseases .
- Methods of Application: The compound is synthesized by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate .
- Results: The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is shown .
1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
- Application Summary: These derivatives have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
- Methods of Application: A simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields has been adopted .
- Results: The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate
- Application Summary: Methyl carboxylates are widely represented in the list of synthetic pharmaceuticals. They can be found in different pharmacological groups, including numbing agents .
- Methods of Application: The compound is synthesized and used in the production of local anesthetics carticaine and tolycaine, analgesic remifentanil, and others .
- Results: The compound has been found to be effective in numbing and pain relief .
4-Hydroxy-2-Quinolinone Derivatives
- Application Summary: The scaffold of 4-hydroxy-2quinolinone is investigated through the synthesis of carboxamides and hybrid derivatives, as well as through their bioactivity evaluation .
- Methods of Application: Twenty-one quinolinone carboxamides, seven novel hybrid compounds consisting of the quinolinone moiety and selected cinnamic or benzoic acid derivatives, as well as three reverse amides are synthesized .
- Results: Among all the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s exhibited the best LOX inhibitory activity (IC 50 = 10 μM) .
4-Methyl-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylic Acid
- Application Summary: This compound is used in the treatment of kidney deficiency, glaucoma, epilepsy, and insipid diabetes . It is also used in the treatment of bronchial obstruction syndrome, mucoviscidose, oncological illnesses, and a series of other illnesses .
- Methods of Application: The compound is used in various medicinal applications .
- Results: The compound has been found to be effective in treating various illnesses .
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide
Safety And Hazards
特性
IUPAC Name |
methyl 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,13H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOURGLFWVLLAPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | |
CAS RN |
13972-97-9 |
Source


|
| Record name | methyl 1,4-dihydroxyisoquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
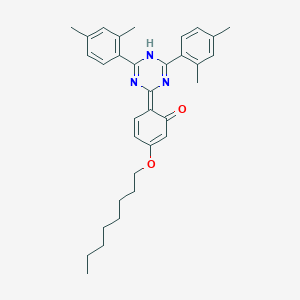
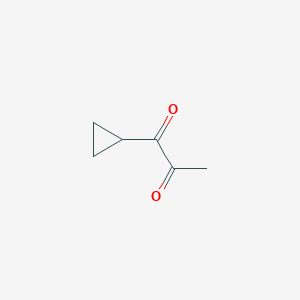
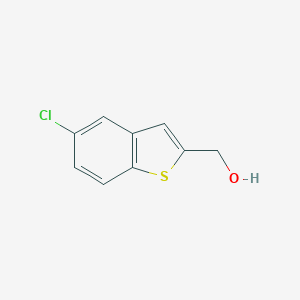

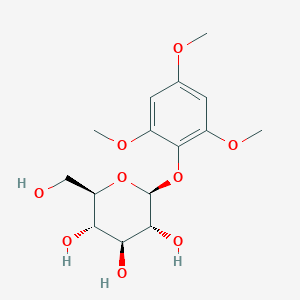
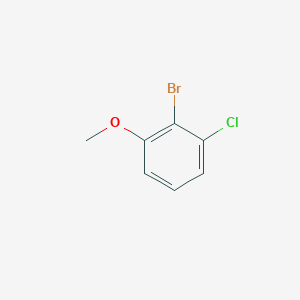
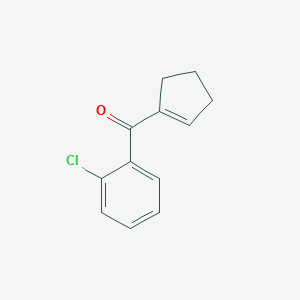
![[(4-Bromophenyl)amino]acetic acid](/img/structure/B169987.png)
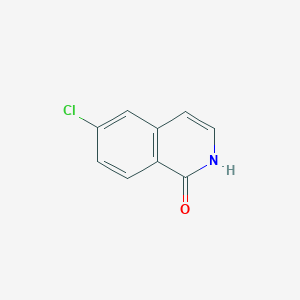
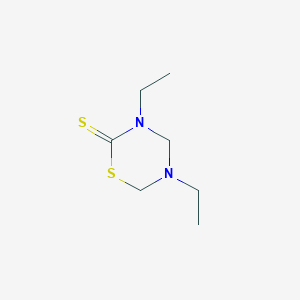
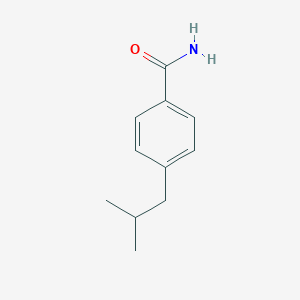
![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)
